3-Ethoxy-5-(trifluoromethoxy)phenol
Description
Properties
IUPAC Name |
3-ethoxy-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-2-14-7-3-6(13)4-8(5-7)15-9(10,11)12/h3-5,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNASACCGQRRHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Adaptation
For 3-ethoxy-5-(trifluoromethoxy)phenol, the synthesis begins with 1,3-diethoxybenzene undergoing Friedel-Crafts acylation using trifluoroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds at 0–15°C to minimize side reactions, with the acyl group preferentially attaching para to the ethoxy substituent due to electronic directing effects. Subsequent oxidation of the acyl intermediate with meta-chloroperbenzoic acid (mCPBA) generates a trifluoromethyl ketone intermediate, which undergoes acidic hydrolysis to yield the target phenol.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | AlCl₃, CF₃COCl, 0–15°C, 5 h | 82–89 |
| Oxidation | mCPBA, CH₂Cl₂, 25°C, 12 h | 85–92 |
| Hydrolysis | HCl (1.5 M), 70°C, 6 h | 86–93 |
This method achieves a total yield of 61–70% across three steps, with the acylation stage being rate-limiting due to competing ortho-acylation. Catalyst loading optimization (AlCl₃:acylating agent = 1:2 molar ratio) minimizes byproduct formation.
Protective Group Strategy for Regioselective Substitution
Regioselective installation of substituents is achieved through a protective group approach, leveraging the differential reactivity of phenolic hydroxyl groups. Resorcinol (1,3-dihydroxybenzene) serves as the starting material, with one hydroxyl group protected as a tert-butyldimethylsilyl (TBS) ether to direct subsequent reactions.
Synthetic Pathway
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Protection: Resorcinol reacts with tert-butyldimethylsilyl chloride (TBSCl) in dimethylformamide (DMF) at 0°C, yielding 3-(TBS-oxy)-5-hydroxybenzene (87% yield).
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Ethoxylation: The free hydroxyl group undergoes Williamson ether synthesis with ethyl bromide and potassium carbonate in acetone (82% yield).
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Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes the TBS group (94% yield).
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Trifluoromethoxylation: The resulting 3-ethoxy-5-hydroxybenzene reacts with trifluoromethyl triflate (CF₃OTf) under copper(I) iodide catalysis, introducing the trifluoromethoxy group at position 5 (68% yield).
Challenges:
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Trifluoromethoxylation efficiency is hampered by the poor nucleophilicity of CF₃O⁻.
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Copper-mediated reactions require anhydrous conditions and elevated temperatures (80–100°C), increasing energy costs.
Ullmann-Type Coupling for Direct Trifluoromethoxy Installation
Metal-catalyzed cross-coupling offers a streamlined route for introducing the trifluoromethoxy group. This method employs 3-ethoxy-5-iodophenol as the substrate, reacting with potassium trifluoromethoxide (KOCF₃) in the presence of a copper(I) catalyst.
Optimization of Coupling Conditions
Reaction screening identified optimal conditions:
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-phenanthroline (20 mol%)
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Solvent: Dimethyl sulfoxide (DMSO)
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Temperature: 110°C, 24 h
Under these conditions, the coupling achieves a 75% yield, with residual starting material (15%) recoverable via column chromatography.
Limitations:
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KOCF₃ is hygroscopic and requires rigorous anhydrous handling.
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Side products include bis-trifluoromethoxy derivatives (∼8%).
Diazotization provides an industrial-scale pathway for trifluoromethoxy introduction. Starting from 3-ethoxy-5-aminophenol, the amino group is converted to a diazonium salt, which is subsequently displaced by a trifluoromethoxy source.
Reaction Protocol
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Diazotization: 3-Ethoxy-5-aminophenol reacts with sodium nitrite (NaNO₂) in concentrated HCl at −5°C, forming the diazonium chloride intermediate.
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Trifluoromethoxylation: The diazonium salt is treated with trifluoromethyl hypofluorite (CF₃OF) in acetonitrile, yielding the target compound (58% yield).
Industrial Considerations:
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CF₃OF is highly toxic and requires specialized equipment for safe handling.
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Reaction scalability is limited by exothermic decomposition risks above −10°C.
Comparative Analysis of Methodologies
| Method | Total Yield (%) | Cost (USD/kg) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Friedel-Crafts | 61–70 | 220–280 | High | Moderate |
| Protective Group | 45–52 | 340–400 | Moderate | High |
| Ullmann Coupling | 68–75 | 480–550 | Low | Excellent |
| Diazonium Salt | 50–58 | 310–370 | High | Moderate |
The Friedel-Crafts method offers the best balance of yield and scalability for bulk production, while the Ullmann coupling excels in regioselectivity for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and similar derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3-Ethoxy-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 3-Ethoxy-5-(trifluoromethoxy)phenol with structurally related phenolic derivatives:
*Calculated based on substituents.
Key Findings and Implications
- Positional Isomerism: The para-substituted 4-(trifluoromethoxy)phenol is more acidic than meta-substituted analogues due to resonance stabilization of the phenoxide ion .
- Substituent Impact : Ethoxy groups provide moderate electron donation, balancing the strong electron withdrawal of –OCF₃, which may optimize drug-receptor interactions compared to halogenated derivatives.
- Synthetic Challenges: Efficient trifluoromethoxylation remains a hurdle, necessitating novel reagents or catalytic systems .
This comparison underscores the importance of substituent selection and positioning in fine-tuning the properties of phenolic compounds for targeted applications.
Q & A
Basic Question: What are the common synthetic routes for 3-Ethoxy-5-(trifluoromethoxy)phenol, and how is regioselectivity achieved?
Answer:
The synthesis typically involves sequential functionalization of a phenol precursor. A plausible route includes:
Trifluoromethoxy Introduction : Electrophilic aromatic substitution (EAS) using trifluoromethyl hypofluorite (CF₃OF) or nucleophilic displacement with a trifluoromethoxy group donor (e.g., AgOCF₃) under controlled conditions .
Ethoxy Group Installation : Alkylation of the hydroxyl group using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Regioselectivity is achieved by protecting/directing groups (e.g., boronic esters) or steric/electronic effects inherent to the trifluoromethoxy group .
Validation : Monitor reaction progress via TLC or HPLC. Confirm regiochemistry using NOESY NMR or X-ray crystallography .
Advanced Question: How can crystallographic data resolve contradictions between spectroscopic predictions and observed stereoelectronic effects in 3-Ethoxy-5-(trifluoromethoxy)phenol?
Answer:
Discrepancies between NMR/IR predictions (e.g., unexpected coupling constants) and computational models (DFT) may arise from dynamic conformational changes or crystal packing effects. To resolve this:
- Perform single-crystal X-ray diffraction using SHELXL to determine the solid-state structure.
- Compare torsional angles and hydrogen-bonding networks with DFT-optimized geometries.
- Use ORTEP-3 for graphical representation of thermal ellipsoids to assess intramolecular strain.
Example : If the trifluoromethoxy group exhibits unexpected planarity, crystallography can reveal π-stacking interactions or steric constraints not evident in solution-phase data.
Basic Question: What spectroscopic techniques are critical for characterizing 3-Ethoxy-5-(trifluoromethoxy)phenol?
Answer:
- ¹⁹F NMR : Identifies the trifluoromethoxy group (δ ~55–65 ppm) and checks for byproducts (e.g., CF₃O− vs. CF₃−).
- ¹H NMR : Assign ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and aromatic protons (J-coupling analysis for substitution pattern).
- IR Spectroscopy : Confirm O–H stretching (broad ~3200 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Question: How do steric and electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The trifluoromethoxy group is strongly electron-withdrawing (-I effect) and sterically bulky, which:
- Retards Electrophilic Substitution : Directs incoming electrophiles to the meta position relative to itself.
- Enhances Oxidative Stability : Reduces susceptibility to autoxidation compared to non-fluorinated analogs.
- Complicates Pd-Catalyzed Couplings : Requires tailored ligands (e.g., XPhos) to mitigate steric hindrance.
Methodology : Optimize reaction conditions using design of experiments (DoE) to balance temperature, solvent (e.g., toluene vs. DME), and catalyst loading .
Basic Question: What protocols ensure accurate quantification of 3-Ethoxy-5-(trifluoromethoxy)phenol in biological matrices?
Answer:
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or SPE cartridges to isolate the compound from proteins/lipids.
- Analytical Method : Reverse-phase HPLC with a C18 column and UV detection (λ = 270–290 nm for phenolic absorption).
- Calibration : Use deuterated internal standards (e.g., D₅-ethoxy analogs) to correct for matrix effects .
Advanced Question: How can computational modeling predict the solvation dynamics and membrane permeability of 3-Ethoxy-5-(trifluoromethoxy)phenol?
Answer:
- Solubility Prediction : Use COSMO-RS to calculate partition coefficients (log P) in water/octanol systems.
- Permeability Assays : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with artificial membrane assays (PAMPA).
- Electrostatic Potential Maps : Generate via DFT (Gaussian 16) to identify hydrogen-bonding sites affecting bioavailability .
Basic Question: What are the stability challenges for 3-Ethoxy-5-(trifluoromethoxy)phenol under acidic/basic conditions?
Answer:
- Acidic Conditions : Risk of ether cleavage (ethoxy group) via SN1/SN2 mechanisms. Stabilize with buffered solutions (pH 4–6).
- Basic Conditions : Phenoxide ion formation increases susceptibility to oxidation. Use antioxidants (e.g., BHT) and store under inert gas .
Advanced Question: How to design a structure-activity relationship (SAR) study for trifluoromethoxy-containing analogs targeting enzyme inhibition?
Answer:
- Core Modifications : Synthesize analogs with varying alkoxy chain lengths or substituents (e.g., Cl, Br) at the 3- and 5-positions.
- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases).
- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with IC₅₀ values .
Basic Question: What safety protocols are recommended for handling 3-Ethoxy-5-(trifluoromethoxy)phenol?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of phenolic vapors.
- Spill Management : Neutralize with 10% NaOH solution and absorb with vermiculite .
Advanced Question: How can high-throughput screening (HTS) platforms optimize reaction conditions for large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
